1-Methyl-5-(trimethylsilyl)-1H-pyrazole

Regioselective halogenation ipso-substitution pyrazole functionalization

Researchers requiring predictable regiochemical outcomes in pyrazole functionalization face isomer-dependent reactivity. The 5-TMS isomer is the mandatory substrate for regioselective bromodesilylation to 3,4-dibromo-1-methylpyrazole, and the exclusive photochemical precursor to 5-(trimethylsilyl)-1-methylimidazole for NHC ligand synthesis. • Exclusive C-5 regiochemistry directs bromination to the 4-position; 3-TMS and 4-TMS isomers cannot replicate this pathway. • Sole phototransposition route to 5-TMS-imidazole (P4 pathway) for imidazole-based NHC ligands. • Enables Pd-catalyzed C(sp³)-H activation/cyclization to benzosilino-pyrazole fused rings.

Molecular Formula C7H14N2Si
Molecular Weight 154.28 g/mol
CAS No. 92524-99-7
Cat. No. B3361645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(trimethylsilyl)-1H-pyrazole
CAS92524-99-7
Molecular FormulaC7H14N2Si
Molecular Weight154.28 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)[Si](C)(C)C
InChIInChI=1S/C7H14N2Si/c1-9-7(5-6-8-9)10(2,3)4/h5-6H,1-4H3
InChIKeyBJLBAUWYTLSNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-(trimethylsilyl)-1H-pyrazole: C-5 Isomer Overview


1-Methyl-5-(trimethylsilyl)-1H-pyrazole (CAS 92524-99-7) is a C-silylated N-methylpyrazole isomer in which the bulky trimethylsilyl (TMS) group is positioned at the sterically encumbered C-5 position of the heterocycle, adjacent to the N-methyl group [1]. It belongs to a family of isomeric (trimethylsilyl)-1-methylpyrazoles—including the 3-, 4-, and 5-substituted variants—that were systematically synthesized and whose distinct reactivities were established in foundational structure-reactivity studies . Its molecular formula is C7H14N2Si, with a molecular weight of 154.28 g/mol . The specific C-5 silyl regiochemistry is the singular determinant of its value in research and industrial procurement, as this positional isomer exhibits halogenation, carbodesilylation, and photochemical reaction profiles that are not interchangeable with those of its C-3 or C-4 analogs.

1-Methyl-5-(trimethylsilyl)-1H-pyrazole: Irreplaceable Regiochemistry


The isomeric (trimethylsilyl)-1-methylpyrazoles are not functional equivalents; the position of the TMS group on the pyrazole ring dictates the regiochemical outcome of subsequent electrophilic substitution and carbodesilylation reactions [1]. For example, the 5-TMS isomer undergoes regioselective ipso-halodesilylation with Br₂ or ICl exclusively at the 4-position, a pathway that is not available to the 3-TMS isomer due to the differing electronic and steric environment imposed by the TMS group's location relative to the N-methyl substituent . Furthermore, under photochemical conditions, the 5-TMS isomer yields a distinct product distribution—including 5-(trimethylsilyl)-1-methylimidazole as a major phototransposition product—compared to the 3-TMS isomer, which follows a different permutation pathway [2]. Substituting one isomer for another will therefore lead to different reaction products, altered regioselectivity, or complete synthetic failure, making precise isomer selection a non-negotiable parameter in experimental design.

1-Methyl-5-(trimethylsilyl)-1H-pyrazole: Isomer Differentiation Evidence


Halodesilylation: Exclusive 4-Position Bromination

The 5-TMS isomer (compound 5 in the Effenberger and Krebs study) undergoes halodesilylation with Br₂ or ICl to yield exclusively the 4-bromo product (13 and 15), with the TMS group acting as a directing and leaving group in an ipso-substitution manifold. In contrast, the 3-TMS isomer follows a different regiochemical course under the same conditions [1]. With additional bromine, the monobromo intermediate from the 5-TMS isomer undergoes exclusive further bromodesilylation to give 3,4-dibromo-1-methylpyrazole (14), whereas parallel sequences from other isomers lead to different dibromo regioisomers (e.g., 4,5-dibromo-1-methylpyrazole, 16) . This absolute regiochemical divergence means the 5-TMS isomer is the mandatory starting material for synthesizing 3,4-dibromo-1-methylpyrazole via sequential desilylative bromination.

Regioselective halogenation ipso-substitution pyrazole functionalization

Phototransposition: Unique Imidazole Product Access

Under photochemical conditions, the 5-TMS isomer undergoes transposition to yield three distinct imidazole photoproducts—5-(trimethylsilyl)-1-methylimidazole (major, via P4 pathway), 4-(trimethylsilyl)-1-methylimidazole (via P7), and 1-methylimidazole (secondary, via P6)—plus a photocleavage product identified as 3-(trimethylsilyl)-3-(N-methylamino)propenenitrile [1]. In contrast, the 3-TMS isomer yields only two phototransposition products (4-(trimethylsilyl)-1-methylimidazole via P6 and 1-methylimidazole) plus a distinct photocleavage product, 3-(N-methylamino)propenenitrile [2]. The 5-TMS isomer thus provides access to the synthetically challenging 5-(trimethylsilyl)-1-methylimidazole scaffold, which cannot be obtained from the 3-TMS isomer.

Photochemical isomerization pyrazole-to-imidazole transposition photocleavage

Fluoride-Catalyzed Carbodesilylation at C-5

The Effenberger and Krebs study demonstrated that regioselective fluoride-catalyzed carbodesilylation occurs at the 5-position when specific bis- and tris-(trimethylsilyl)-1-methylpyrazole substrates (3, 9, and 10) are reacted with carbon electrophiles [1]. The high regiospecificity of this transformation was rationalized by carbanion stabilization energies at the individual pyrazole ring positions, which differ markedly depending on the TMS substitution pattern [2]. The 5-TMS monoisomer serves as the key synthetic entry point to these more highly silylated intermediates, and the C-5 carbodesilylation pathway is intrinsically linked to the presence of a TMS group at that position—a reactivity mode not replicated by the 3-TMS isomer, which directs electrophilic attack to different positions.

Carbodesilylation fluoride catalysis C-C bond formation pyrazole elaboration

Pd-Catalyzed C-H Activation to Benzosilino-Pyrazoles

Mistico et al. (2016) demonstrated that bromophenyl-trimethylsilyl pyrazole intermediates—derived from 5-TMS pyrazole precursors—undergo efficient Pd-catalyzed intramolecular C(sp³)-H activation of the TMS methyl group to form benzosilino-pyrazole fused heterocycles [1]. This transformation relies on the proximity of the TMS group to the bromophenyl moiety, a spatial arrangement that is uniquely achievable with the 5-TMS isomer due to the adjacency of the silyl group to the N-methyl substituent [2]. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism fully compatible with the pyrazole ring, yielding sila-heterocyclic scaffolds of potential medicinal chemistry interest that are inaccessible from the 3-TMS or 4-TMS isomers.

C-H activation palladium catalysis sila-heterocycles medicinal chemistry

Silicon Bioisostere for p38 MAP Kinase Inhibition

Barnes et al. (2007) established that trimethylsilylpyrazoles constitute a novel class of p38 MAP kinase inhibitors, with the silicon atom serving as a carbon bioisostere that modulates both physicochemical properties and pharmacological profiles [1]. The position of the TMS group on the pyrazole ring directly influences kinase binding and selectivity; the 5-substituted variant places the bulky silyl group in a sterically distinct environment adjacent to the N-methyl substituent, a structural feature that differentiates it from 3-TMS or 4-TMS analogs in terms of target engagement [2]. While the published study focused on specific 5-TMS pyrazole urea derivatives, the foundational SAR demonstrates that the 5-TMS regioisomer provides a unique vector for inhibitor optimization that the 3-TMS isomer cannot replicate.

p38 MAP kinase silicon bioisosteres medicinal chemistry kinase inhibition

1-Methyl-5-(trimethylsilyl)-1H-pyrazole: Key Application Scenarios


3,4-Dibromo-1-methylpyrazole via Sequential Bromodesilylation

The 5-TMS isomer is the required substrate for the two-step bromodesilylation sequence that yields 3,4-dibromo-1-methylpyrazole, a valuable intermediate for cross-coupling reactions in medicinal chemistry. As demonstrated by Effenberger and Krebs, the 5-TMS group directs the first bromination exclusively to the 4-position, and subsequent bromine treatment replaces the TMS group itself to install bromine at the 3-position [1]. The 3-TMS isomer cannot produce this specific 3,4-disubstitution pattern, making the 5-TMS compound the only viable starting material for this route.

5-(Trimethylsilyl)-1-methylimidazole via Phototransposition

The 5-TMS pyrazole isomer is the exclusive photochemical precursor to 5-(trimethylsilyl)-1-methylimidazole—a silylated imidazole building block of interest for N-heterocyclic carbene (NHC) ligand synthesis and pharmaceutical intermediate production. Kocharit's phototransposition study established that the 5-TMS isomer delivers this product as the major phototransposition product (P4 pathway), while the 3-TMS isomer yields a fundamentally different product distribution lacking any 5-silylated imidazole [2]. Researchers requiring this specific imidazole scaffold must procure the 5-TMS pyrazole isomer.

Benzosilino-Pyrazole Library via C-H Activation

Medicinal chemistry groups pursuing silicon-containing heterocyclic libraries can employ the 5-TMS isomer as a precursor for Pd-catalyzed intramolecular C(sp³)-H activation/cyclization to form benzosilino-pyrazole fused ring systems, as reported by Mistico et al. [3]. The spatial proximity of the C-5 TMS group to the N-methyl substituent creates the unique geometry required for the concerted metalation-deprotonation (CMD) mechanism to operate. The 3-TMS and 4-TMS isomers cannot access this cyclization manifold, making the 5-TMS compound the mandatory procurement choice for this synthetic strategy.

p38 MAP Kinase Inhibitor Development with Silicon Bioisostere

Drug discovery programs exploring silicon bioisosteres for kinase inhibition can utilize the 5-TMS pyrazole scaffold as a key intermediate for generating C-5-substituted pyrazole urea derivatives with p38 MAP kinase inhibitory activity [4]. The C-5 TMS group provides a unique steric and electronic environment adjacent to the N-methyl position—a geometry that is distinct from 3-TMS analogs and that may be exploited for optimizing target selectivity and physicochemical properties in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-5-(trimethylsilyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.